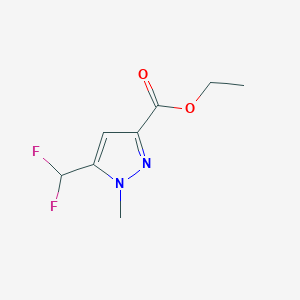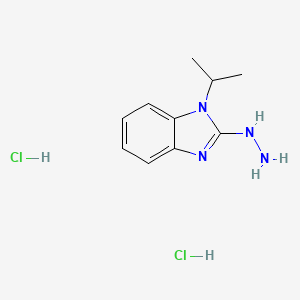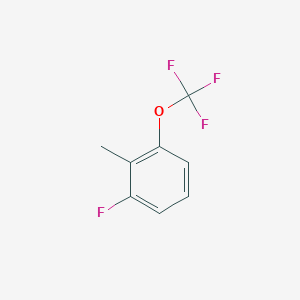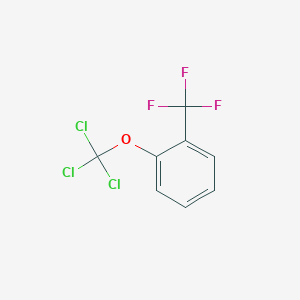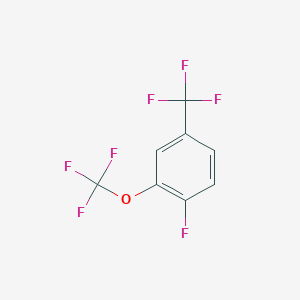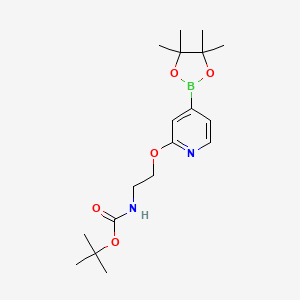![molecular formula C14H17NOSi B1404568 {2-[(3-Pyridinyl)-diméthyl-silannyl]-phényl}-méthanol CAS No. 1217863-70-1](/img/structure/B1404568.png)
{2-[(3-Pyridinyl)-diméthyl-silannyl]-phényl}-méthanol
Vue d'ensemble
Description
2-[Dimethyl(3-pyridyl)silyl]benzyl alcohol is an organosilicon compound that features a pyridine ring attached to a phenyl group via a dimethylsilyl linkage
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 2-[Dimethyl(3-pyridyl)silyl]benzyl alcohol is used as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in the development of biologically active molecules. Its structural features make it a candidate for the design of enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, 2-[Dimethyl(3-pyridyl)silyl]benzyl alcohol is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the materials science industry, this compound is investigated for its potential use in the development of novel materials with unique electronic or optical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Dimethyl(3-pyridyl)silyl]benzyl alcohol typically involves the reaction of 2-bromo-3-pyridine with dimethylphenylsilane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere at elevated temperatures to facilitate the formation of the desired product. The reaction can be summarized as follows:
2-bromo-3-pyridine+dimethylphenylsilanePd catalyst2-[(3-Pyridinyl)-dimethyl-silanyl]-phenyl-methanol
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[Dimethyl(3-pyridyl)silyl]benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The silyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as chromium trioxide or potassium permanganate can be used.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents like lithium aluminum hydride or Grignard reagents are commonly employed.
Major Products
Oxidation: Formation of {2-[(3-Pyridinyl)-dimethyl-silanyl]-phenyl}-ketone.
Reduction: Formation of {2-[(3-Piperidinyl)-dimethyl-silanyl]-phenyl}-methanol.
Substitution: Formation of various substituted phenyl derivatives.
Mécanisme D'action
The mechanism of action of 2-[Dimethyl(3-pyridyl)silyl]benzyl alcohol involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the silyl group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
{2-[(3-Pyridinyl)-dimethyl-silanyl]-phenyl}-ketone: Similar structure but with a ketone group instead of a hydroxyl group.
{2-[(3-Piperidinyl)-dimethyl-silanyl]-phenyl}-methanol: Similar structure but with a piperidine ring instead of a pyridine ring.
{2-[(3-Pyridinyl)-dimethyl-silanyl]-phenyl}-amine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness
2-[Dimethyl(3-pyridyl)silyl]benzyl alcohol is unique due to the presence of both pyridine and silyl functionalities, which provide a versatile platform for further chemical modifications and applications in various fields.
Propriétés
IUPAC Name |
[2-[dimethyl(pyridin-3-yl)silyl]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NOSi/c1-17(2,13-7-5-9-15-10-13)14-8-4-3-6-12(14)11-16/h3-10,16H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXRXEGRGZUQCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CN=CC=C1)C2=CC=CC=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine hydrochloride](/img/structure/B1404487.png)


![6-(Hydroxymethyl)-2-Boc-5-oxa-2-azaspiro[3.4]octane](/img/structure/B1404491.png)
![4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonyl chloride](/img/structure/B1404492.png)
